molecular formula C15H19NO B2844063 1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(p-tolyl)ethan-1-one CAS No. 2319801-11-9

1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(p-tolyl)ethan-1-one

Cat. No. B2844063
CAS RN: 2319801-11-9
M. Wt: 229.323
InChI Key: YFVRHAJKDOKLFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(p-tolyl)ethan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmacology. This compound is commonly referred to as AT-121 and is known for its analgesic and antipruritic effects.

Scientific Research Applications

Plant Chemical Defense Mechanisms

The controlled hydroxylation of diterpenoids, such as our compound of interest, allows plants to defend themselves without causing autotoxicity . Specifically, in wild tobacco (Nicotiana attenuata), silencing two cytochrome P450 enzymes involved in diterpene biosynthesis leads to severe autotoxic symptoms. These symptoms result from the inhibition of sphingolipid biosynthesis by noncontrolled hydroxylated diterpene derivatives. Interestingly, these same diterpenes serve as effective defenses against herbivores by inhibiting their sphingolipid biosynthesis after ingestion. By regulating metabolic modifications, tobacco plants avoid self-toxicity while gaining herbivore defense capabilities.

Pharmaceutical Intermediates

Our compound may serve as an intermediate in the synthesis of various pharmaceuticals. While specific examples are not provided in the available data, it’s worth exploring its potential role in drug development and synthesis .

Environmental Chemistry and Toxicology

Understanding the fate and behavior of our compound in the environment is essential. Researchers can explore its degradation pathways, persistence, and potential impact on ecosystems. Toxicological studies can assess its safety for humans and other organisms.

properties

IUPAC Name

1-(7-azabicyclo[2.2.1]heptan-7-yl)-2-(4-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c1-11-2-4-12(5-3-11)10-15(17)16-13-6-7-14(16)9-8-13/h2-5,13-14H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVRHAJKDOKLFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)N2C3CCC2CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{7-Azabicyclo[2.2.1]heptan-7-yl}-2-(4-methylphenyl)ethan-1-one

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